Product packaging for cdc24 protein(Cat. No.:CAS No. 111643-78-8)

cdc24 protein

Cat. No.: B1168896
CAS No.: 111643-78-8
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Description

The Cdc24 protein is a DNA replication factor essential for S-phase progression in the fission yeast Schizosaccharomyces pombe . The protein arrests with incomplete DNA replication at restrictive temperatures . It is a 501-amino-acid protein that biochemically interacts with key replication machinery, binding directly to both Proliferating Cell Nuclear Antigen (PCNA) and the large subunit of Replication Factor C (RFC1) in vivo . These interactions are critical for its function, as the domains required for Cdc24 activity colocalize with the domains needed for binding RFC1 and PCNA . Genetically, cdc24+ interacts with genes encoding the catalytic subunit of DNA polymerase ɛ and several MCM complex proteins (Mcm2, Mcm4, Mcm10), placing it within the core DNA replication network . This protein serves as a critical RFC- and PCNA-interacting factor required for chromosomal DNA replication and may be a target for regulatory inputs, such as those from DNA damage repair pathways . This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

111643-78-8

Molecular Formula

C40H60N10O9S

Synonyms

cdc24 protein

Origin of Product

United States

Molecular Architecture and Functional Domains of Cdc24 Protein

Overview of Conserved Structural Domains in Cdc24 Protein

Here is a summary of the key domains in this compound:

DomainLocationApproximate Residue LengthPrimary Function(s)Associated Interaction(s)
Dbl Homology (DH)Central (e.g., 284–452) embopress.orgasm.org~200 residues plos.orgebi.ac.ukGEF Catalytic ActivityCdc42p, Rho family GTPases embopress.orgasm.orgnih.govembl.de
Pleckstrin Homology (PH)C-terminal to DH (e.g., 477–667) embopress.orgasm.org~120 residues wikipedia.orgMembrane Targeting, Protein BindingPhosphoinositides (low affinity), Proteins wikipedia.orgbiorxiv.orgebi.ac.uk
Calponin Homology (CH)N-terminal (e.g., 154–226) embopress.orgasm.org~100 residues biologists.comembl-heidelberg.decapes.gov.brProtein Interactions, Recruitment to CortexRsr1p/Bud1p, Far1p embopress.orgnih.govnih.govasm.org
Phox and Bem1 (PB1)C-terminal (e.g., 781–854) embopress.orgasm.orgVariableProtein-Protein Interaction Modules, Auto-inhibitionBem1p, Cdc11 (septin subunit), Intramolecular site embopress.orgnih.govasm.orgbiologists.comnih.govresearchgate.netnih.govembopress.org

Dbl Homology (DH) Domain and GEF Catalytic Activity

The Dbl Homology (DH) domain is the primary catalytic module of Cdc24, essential for its guanine (B1146940) nucleotide exchange factor (GEF) activity. embopress.orgasm.orgplos.orgebi.ac.uknih.gov This domain directly interacts with Rho family GTPases, specifically Cdc42p in yeast, to catalyze the dissociation of GDP, thereby promoting the binding of GTP and the activation of the GTPase. embopress.orgasm.orgnih.govembl.de Structurally, the DH domain is approximately 200 amino acids long and forms an α-helical bundle. plos.orgebi.ac.uk Its catalytic function is critical for signal transduction pathways that regulate cellular processes such as cytoskeletal dynamics. embl.de The DH domain, along with the adjacent PH domain, constitutes a functional module in Dbl family proteins. ebi.ac.uknih.gov

Calponin Homology (CH) Domain and Protein Interactions

The Calponin Homology (CH) domain is situated in the amino-terminus of Cdc24, comprising roughly 100 residues. embopress.orgasm.orgresearchgate.netbiologists.comembl-heidelberg.de Although CH domains in other proteins are often implicated in actin binding, the specific functions of the Cdc24 CH domain are primarily related to protein interactions critical for its localization and function in vivo. embopress.orgbiologists.comembl-heidelberg.decapes.gov.br The CH domain of Cdc24 is essential for its proper activity and is required for the recruitment of Cdc24 to specific sites on the cell cortex. embopress.org For instance, the small GTPase Rsr1p/Bud1p binds to the CH-domain of Cdc24, facilitating its recruitment to the incipient bud site, which is vital for bud-site selection. embopress.orgnih.govnih.govasm.org Mutations within this domain can specifically impair these crucial interactions, leading to defects in cell polarity. embopress.org

Phox and Bem1 (PB1) Domain and Protein-Protein Interaction Modules

The Phox and Bem1 (PB1) domain is located at the carboxy-terminus of Cdc24 and serves as a versatile protein-protein interaction module. embopress.orgnih.govasm.orgbiologists.comuniprot.orgresearchgate.netnih.gov This domain is conserved across various eukaryotic organisms and plays a significant role in forming complex regulatory networks. nih.govnih.govembopress.org A key interaction mediated by the PB1 domain of Cdc24 is with the scaffold protein Bem1p, an interaction that is fundamental for the establishment of cell polarity in budding yeast. asm.orgbiologists.comnih.govresearchgate.netnih.govembopress.org The PB1 domain also interacts with the septin subunit Cdc11, further highlighting its role in multi-protein complex formation during cellular organization. biologists.com The PB1 domain of Cdc24 can interact with an internal site within Cdc24 itself, demonstrating its involvement in intramolecular regulation. embopress.orgnih.gov

Intramolecular Regulation and Auto-Inhibition of this compound Activity

Cdc24 activity is precisely controlled by an intramolecular auto-inhibition mechanism, ensuring its activation occurs only at appropriate times and locations. embopress.orgnih.govnih.govasm.orgasm.org This regulatory mechanism primarily involves the carboxy-terminal PB1 domain of Cdc24. embopress.orgnih.govnih.gov

The PB1 domain interacts with an internal site within the Cdc24 molecule, hypothesized to be located near the PH domain or within amino acids 673 and 780 of the C-terminus. embopress.orgnih.gov This intramolecular binding maintains Cdc24 in an inactive, auto-inhibited state in vivo, potentially by preventing the association of Cdc24 with Cdc42p or by directly interfering with its catalytic activity. embopress.orgnih.gov

The activation of Cdc24 requires the dissociation of its PB1 domain from this inhibitory intramolecular binding site. embopress.orgnih.govnih.gov Upstream signals and interacting proteins facilitate this conformational change. For instance, the binding of Rsr1p/Bud1p to the CH-domain of Cdc24 can trigger a conformational shift that leads to the dissociation of the PB1 domain, initiating Cdc24 activation. embopress.orgnih.govnih.gov Furthermore, the adaptor protein Bem1p acts as a positive regulator. Bem1p binds to the PB1 domain of Cdc24, thereby stabilizing its active conformation and preventing the re-binding of the PB1 domain to its intramolecular inhibitory site. embopress.orgnih.govnih.gov Genetic experiments support this model, showing that Bem1p is crucial for fully activating Cdc24. embopress.orgnih.gov Overexpression of Cdc24 mutants lacking the PB1 domain results in constitutive GEF activity when artificially targeted to the plasma membrane, reinforcing the role of the PB1 domain in auto-inhibition. embopress.org The NH2-terminal region of Cdc24 is proposed to play a role in "unmasking" both the DH and PB1 domains, allowing for Cdc42 activation and interaction with Bem1, respectively, thereby initiating cell polarization. asm.org This multi-step mechanism involving both intramolecular and intermolecular interactions ensures tightly regulated Cdc24 activity essential for cell polarity. embopress.orgnih.govnih.gov

Dynamic Subcellular Localization of Cdc24 Protein

Spatiotemporal Assembly of Cdc24 Protein at Sites of Polarized Growth

Once in the cytoplasm, Cdc24 is recruited to specific sites on the cell cortex to initiate polarized growth. berkeley.edunih.govmolbiolcell.orgnih.gov This recruitment is a highly controlled process that ensures the proper formation of buds, mating projections, and hyphae.

At the beginning of the cell cycle, Cdc24 is targeted to the prospective bud site. berkeley.eduresearchgate.netnih.gov This recruitment is facilitated by the small GTPase Rsr1/Bud1, which acts as a landmark for bud site selection. berkeley.eduunc.edu The scaffold protein Bem1 also plays a crucial role in the polarized localization of Cdc24. nih.gov Shortly before budding, Cdc24 transiently interacts with the septin subunit Cdc11, which is important for septin recruitment and the stability of the polarity patch. researchgate.netnih.gov This interaction creates a positive feedback loop that reinforces the assembly of the bud site. researchgate.netnih.gov Once the septin ring is formed, Cdc24 is localized to the cortex of the growing bud, directing its further expansion. researchgate.netnih.gov

During mating, Cdc24 localizes to the tip of the mating projection, also known as a shmoo. nih.govmolbiolcell.orgnih.gov This localization is critical for the chemotropic growth of the projection towards a mating partner. nih.gov The Far1-Cdc24 complex, exported from the nucleus, is targeted to the site of the highest pheromone concentration. berkeley.edu

In filamentous fungi such as Candida albicans, Cdc24 is recruited to and persists at the tip of the growing hypha. nih.govresearchgate.net This sustained localization at the hyphal tip is essential for maintaining the highly polarized growth required for hyphal elongation. nih.gov In Neurospora crassa, Cdc24 is also localized at the apical dome of mature hyphae. researchgate.net The localization of Cdc42, the downstream target of Cdc24, to the hyphal tip has been shown to be dependent on F-actin. nih.gov

In addition to its role at the sites of initial polarized growth, Cdc24 is also found at the mother-bud neck at the end of mitosis. nih.govmolbiolcell.org This localization suggests a potential role for Cdc24 in cytokinesis. berkeley.edu Cdc24's interaction with septins at the bud site also points to its involvement in the organization of the septin ring, a structure essential for cell division. researchgate.netyeastgenome.org

Location of Polarized GrowthKey Interacting/Recruiting ProteinsFunctional Significance
Incipient Bud SiteRsr1/Bud1, Bem1, Cdc11 (septin)Bud site selection and formation
Mating Projection TipFar1Chemotropic growth towards mating partner
Hyphal Tip-Maintenance of polarized hyphal growth
Division Septa/Bud NeckSeptinsPotential role in cytokinesis

Mechanistic Roles of Cdc24 Protein in Cellular Processes

Cdc24 Protein in Rho-Family GTPase Signaling Cascades

Cdc24 is a central regulator in signaling pathways mediated by Rho-family GTPases. Its function as a GEF is crucial for the activation of these molecular switches, thereby initiating downstream signaling events that control various aspects of cellular morphogenesis.

The most well-characterized function of Cdc24 is its role as the sole GEF for the Rho-type GTPase Cdc42 in yeast. nih.govnih.gov Cdc42 acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. nih.gov Cdc24 facilitates the exchange of GDP for GTP on Cdc42, thereby activating it. nih.govpnas.org This activation is a critical step for the establishment of cell polarity. nih.govpnas.org In its active, GTP-bound form, Cdc42 can interact with a variety of downstream effector proteins to organize the actin cytoskeleton and direct polarized growth. berkeley.edu

The localization and activity of Cdc24 are tightly regulated to ensure that Cdc42 is activated at the correct time and place. biologists.com During the G1 phase of the cell cycle, Cdc24 is sequestered in the nucleus in a complex with Far1. berkeley.edubiologists.com Upon activation of the G1 cyclin-dependent kinase (CDK) Cdc28-Cln, Far1 is degraded, leading to the nuclear export of Cdc24 to the cytoplasm. berkeley.edubiologists.com Cdc24 is then recruited to the presumptive site of bud emergence where it can activate Cdc42. biologists.com This localized activation of Cdc42 is essential for the assembly of the polarity cap, a structure composed of signaling proteins and cytoskeletal elements that directs the formation of the bud. pnas.org The interaction between Cdc24 and Cdc42 is stabilized by the scaffold protein Bem1, which forms a complex with both proteins and is thought to create a positive feedback loop to amplify Cdc42 activation. pnas.orgnih.govelifesciences.org

Recent in vitro studies have shown that the GEF activity of Cdc24 scales non-linearly with its concentration, which may be linked to its ability to form dimers or oligomers, a process that could alleviate autoinhibition. researchgate.netbiorxiv.org Furthermore, there is a synergistic relationship between Cdc24 and the GTPase-activating protein (GAP) Rga2 in boosting the GTPase cycling of Cdc42. researchgate.netbiorxiv.org This synergy is hypothesized to be caused by Cdc24 enhancing the activity of Rga2, contributing to the efficient regulation of the Cdc42 GTPase cycle over a wide range of rates. researchgate.netbiorxiv.org

ComponentFunction in Cdc42 ActivationKey Interactions
Cdc24 Guanine (B1146940) Nucleotide Exchange Factor (GEF); catalyzes the exchange of GDP for GTP on Cdc42, leading to its activation.Cdc42, Far1, Rsr1/Bud1, Bem1, Rga2
Cdc42 Rho-family GTPase; acts as a molecular switch that, when activated, initiates downstream signaling for cell polarity.Cdc24, Bem1, Effector proteins (e.g., Gic1/2, Ste20, Cla4)
Far1 Nuclear anchor for Cdc24; its degradation in late G1 allows for the nuclear export of Cdc24.Cdc24, Gβγ
Bem1 Scaffold protein; stabilizes the Cdc24-Cdc42 interaction and is part of a positive feedback loop for Cdc42 activation.Cdc24, Cdc42-GTP, Boi1, Boi2
Rga2 GTPase-Activating Protein (GAP); works synergistically with Cdc24 to regulate Cdc42's GTPase cycle.Cdc42, Cdc24

While Cdc42 is the primary target of Cdc24's GEF activity, Cdc24 also interacts with other small GTPases, most notably the Ras-like GTPase Rsr1 (also known as Bud1). nih.govunc.edu Rsr1 is a key component of the bud-site selection machinery in yeast. nih.govunc.edu It acts as a spatial landmark, guiding the localization of the polarity machinery to the correct site for bud emergence. biologists.com

Cdc24 directly interacts with the GTP-bound form of Rsr1. nih.govunc.edunih.gov This interaction is crucial for recruiting Cdc24 to the selected bud site. biologists.combiologists.com Interestingly, Cdc24 does not act as a GEF for Rsr1; instead, it functions as a GTPase-inhibitor protein (GIP) for Rsr1, stabilizing it in its active, GTP-bound state. nih.gov The C-terminal half of Cdc24, which lacks the catalytic domain, is sufficient for this interaction. nih.gov Overexpression of Rsr1 can suppress the temperature-sensitive growth defects of cdc24 mutants, highlighting the functional importance of this interaction. nih.gov

The interaction between Cdc24 and Rsr1 represents a critical link between the spatial cues for bud-site selection and the core machinery for polarity establishment. nih.gov Rsr1, in its GTP-bound state, essentially delivers Cdc24 to the designated location on the cell cortex, ensuring that Cdc42 activation and subsequent bud formation occur at the correct position. biologists.combiologists.com

While the interaction with Rsr1/Bud1 is well-documented, direct interactions between Cdc24 and other small GTPases like RacA and Ras1 in Saccharomyces cerevisiae are less clearly defined in the current literature. However, the broader family of RhoGEFs, to which Cdc24 belongs, is known to interact with various Ras and Rho family members in other organisms, suggesting potential for analogous, though perhaps indirect, regulatory connections.

Interacting GTPaseRole in Cellular ProcessesNature of Interaction with Cdc24
Rsr1/Bud1 Bud-site selectionDirect binding to GTP-bound Rsr1; Cdc24 acts as a GTPase-inhibitor protein (GIP) for Rsr1.
RacA Not prominently described in S. cerevisiae. In other organisms, Rac GTPases are involved in actin organization and cell motility.No direct interaction with S. cerevisiae Cdc24 is well-established in the provided context.
Ras1 Involved in signaling pathways controlling cell growth and differentiation.No direct interaction with S. cerevisiae Cdc24 is well-established in the provided context.

This compound in Cell Polarity Establishment and Maintenance

Through its activation of Cdc42, Cdc24 is a master regulator of cell polarity, a fundamental process required for asymmetric cell growth and division. researchgate.netbiologists.comnih.govnih.govsemanticscholar.orgrupress.orgsemanticscholar.orgnih.gov Mutants of cdc24 exhibit severe defects in polarized growth, failing to form buds and instead undergoing isotropic expansion, resulting in large, round, and unbudded cells. nih.govsemanticscholar.orgrupress.org This demonstrates the essential role of Cdc24 in localizing cell growth. nih.govsemanticscholar.orgrupress.org

The establishment of cell polarity is intrinsically linked to the dynamic organization of the actin cytoskeleton. Cdc24, via Cdc42, plays a crucial role in orchestrating the assembly of actin cables and patches at the site of polarized growth. researchgate.netbiologists.comnih.govsemanticscholar.org Activated Cdc42 interacts with various effector proteins that directly or indirectly regulate actin polymerization. berkeley.edu This leads to the formation of a polarized actin network that serves as tracks for the delivery of secretory vesicles containing cell wall components and other materials necessary for bud growth. berkeley.edu

In the absence of functional Cdc24, cells are unable to polarize their actin cytoskeleton towards a specific site. berkeley.edu This results in a delocalized deposition of cell wall materials, such as chitin (B13524) and mannan (B1593421), over the entire cell surface, rather than being concentrated at the growing bud. nih.govsemanticscholar.orgrupress.org This underscores the critical function of Cdc24 in spatially restricting actin-dependent processes to ensure proper morphogenesis. nih.govsemanticscholar.org

Cdc24 is indispensable for both the selection of the budding site and the subsequent emergence of the bud. berkeley.edunih.govsemanticscholar.orgsemanticscholar.orgresearchgate.net As previously mentioned, the interaction of Cdc24 with the Rsr1/Bud1 GTPase is a key event in positioning the polarity machinery. biologists.com Rsr1 acts as a molecular link between the landmark proteins that mark the future bud site and the Cdc42-dependent polarity establishment machinery, with Cdc24 serving as the crucial intermediary. biologists.com

Once localized to the prospective bud site, Cdc24 activates Cdc42, initiating a cascade of events that culminates in bud emergence. berkeley.edubiologists.com This includes the recruitment of septins, which form a ring at the base of the emerging bud, and the polarization of the actin cytoskeleton to direct growth into the bud. biologists.comnih.govresearchgate.net Studies have shown that Cdc24 transiently interacts with the septin subunit Cdc11 shortly before budding, suggesting a positive feedback loop that reinforces bud site assembly. biologists.comnih.govresearchgate.net Mutations in Cdc24 that disrupt this interaction lead to impaired septin recruitment and reduced stability of the polarity patch. biologists.comnih.govresearchgate.net Therefore, Cdc24 is not only involved in initiating bud formation but also in stabilizing the machinery required for its proper development. biologists.comnih.gov

In addition to its role in vegetative growth, Cdc24 is essential for the response of yeast cells to mating pheromones. berkeley.eduresearchgate.netbiologists.comnih.govnih.gov When exposed to a gradient of mating pheromone secreted by a potential mating partner, yeast cells undergo a morphological change, forming a mating projection (or "shmoo") that grows towards the source of the pheromone. nih.gov This process, known as chemotropism, requires the reorientation of the polarity machinery from the internal cues used for budding to the external pheromone gradient. nih.gov

Cdc24 is a key player in this reorientation. nih.gov The pheromone signal is transduced through a G protein-coupled receptor, leading to the activation of a heterotrimeric G protein. nih.govnih.gov The Gβγ subunit of this G protein then recruits a complex containing Far1 and Cdc24 to the site of receptor activation at the plasma membrane. berkeley.edunih.govnih.gov This localizes Cdc24 activity towards the highest concentration of pheromone, leading to the activation of Cdc42 and the polarization of the actin cytoskeleton in that direction, ultimately resulting in the formation of a mating projection. berkeley.edunih.gov

Mutations in CDC24 can lead to defects in chemotropism, where cells can still form mating projections but are unable to orient them correctly towards a mating partner. nih.gov This highlights the specific role of Cdc24 in interpreting the external spatial cue provided by the pheromone gradient. nih.gov The nuclear sequestration of Cdc24 by Far1 and its subsequent export in response to pheromones is a critical regulatory mechanism that ensures Cdc42 is activated at the right place and time to mediate this directed growth. berkeley.edu

Cellular ProcessRole of Cdc24Key Interacting PartnersPhenotype of cdc24 Mutants
Actin Cytoskeleton Dynamics Orchestrates the polarization of actin cables and patches to the site of growth via Cdc42 activation.Cdc42, Bem1Delocalized actin cytoskeleton; random deposition of cell wall materials. nih.govsemanticscholar.org
Bud Site Selection Links the Rsr1/Bud1 spatial landmark to the Cdc42 polarity machinery.Rsr1/Bud1, Cdc11Abnormal localization of budding sites. nih.govsemanticscholar.org
Bud Emergence Activates Cdc42 to initiate the formation of the bud; stabilizes the polarity patch through interaction with septins.Cdc42, Cdc11Failure to form buds; isotropic cell growth. nih.govsemanticscholar.orgrupress.org
Chemotropism Mediates the reorientation of polarized growth towards a pheromone gradient.Far1, GβγDefective orientation of mating projections. nih.gov
Mating Projection Formation Localizes Cdc42 activation to the site of pheromone receptor activation, leading to shmoo formation.Far1, Gβγ, Cdc42Inability to form properly oriented mating projections. nih.gov

Regulation of Cdc24 Protein Activity and Stability

Post-Translational Modifications of Cdc24 Protein

Post-translational modifications are crucial for the dynamic control of Cdc24's localization and activity. Among these, phosphorylation is a key mechanism for modulating its function throughout the cell cycle.

Phosphorylation plays a significant role in regulating Cdc24's activity and its interactions with other proteins. In Saccharomyces cerevisiae, the activation of the cyclin-dependent kinase (CDK) Cdc28, complexed with Cln2 at the onset of bud emergence, triggers the relocalization of Cdc24 from the nucleus to the site of polarization. nih.gov At this site, Cdc24 is initially stabilized by binding to the adaptor protein Bem1. nih.gov

Later in the cell cycle, phosphorylation of Cdc24 by the p21-activated kinase (PAK)-like kinase Cla4 is thought to induce its dissociation from Bem1 at the bud tip. nih.gov This event is proposed to terminate polarized bud growth, suggesting a negative feedback loop where activated Cdc42, via Cla4, restricts its own activation by modulating its GEF, Cdc24. nih.gov While numerous in vivo phosphorylation sites on Cdc24 have been identified through mass spectrometry, the functional consequence of mutating many of these sites is not always apparent, suggesting a complex and potentially redundant regulatory mechanism. researchgate.net

Cyclin-Dependent Kinases (CDKs): In haploid yeast cells, Cdc24 is sequestered in the nucleus during the G1 phase through its interaction with Far1, a CDK inhibitor. microbialcell.comsemanticscholar.org Upon cell cycle progression, the activation of Cdc28 (a CDK) in complex with G1 cyclins (Cln1 or Cln2) leads to the phosphorylation of Far1. microbialcell.com This phosphorylation event triggers the degradation of Far1, releasing Cdc24 into the cytoplasm where it can be directed to the site of polarized growth. microbialcell.comsemanticscholar.org

p21-Activated Kinases (PAKs): The PAK-like kinase Cla4, an effector of Cdc42, directly phosphorylates Cdc24. nih.gov This phosphorylation is enhanced by the scaffold protein Bem1. nih.gov The phosphorylation of Cdc24 by Cla4 abrogates the stimulatory effect of Bem1 on Cdc24's GEF activity. nih.gov This creates a negative feedback loop where Bem1 initially enhances Cdc24 activity, which in turn leads to the activation of Cdc42 and its effector Cla4. Cla4 then phosphorylates Cdc24, rendering it insensitive to further stimulation by Bem1. nih.gov This mechanism contributes to the dynamic and self-regulating nature of Cdc42 signaling. nih.govnih.gov

Protein-Protein Interaction Networks Governing this compound

Cdc24's function is tightly controlled by a web of interactions with various proteins that dictate its subcellular localization, stability, and enzymatic activity.

The scaffold protein Bem1 is a critical interaction partner of Cdc24. Bem1 is essential for maintaining Cdc24 at sites of polarized growth, such as the incipient bud site and the tips of mating projections. researchgate.netnih.gov The interaction between Cdc24 and Bem1 occurs through their respective PB1 (Phox and Bem1) domains. nih.govpnas.org While Bem1 is not required for the initial recruitment of Cdc24 to the plasma membrane, it is crucial for stabilizing Cdc24 at these locations to ensure sustained apical growth. researchgate.netnih.gov

Research has shown that Bem1 directly enhances the GEF activity of Cdc24. nih.gov This interaction forms a positive feedback loop: local activation of Cdc24 produces active, GTP-bound Cdc42 (Cdc42-GTP), which then recruits Bem1. nih.gov In turn, Bem1 binds to and stabilizes Cdc24 at the site of polarization, leading to the continuous production of Cdc42-GTP and promoting polarized growth. nih.govembopress.org The interaction between Cdc24 and Bem1 can be demonstrated in vitro, indicating that no other yeast proteins are required for their direct binding. nih.gov

Interacting ProteinDomain of Interaction (on Cdc24)Effect on Cdc24
Bem1 PB1 domainStabilizes localization at polarized sites, enhances GEF activity. nih.govresearchgate.netnih.gov

The activity of Cdc24 as a GEF is counteracted by GTPase Activating Proteins (GAPs), which stimulate the intrinsic GTPase activity of Cdc42, converting it to its inactive, GDP-bound state. In yeast, several GAPs for Cdc42 have been identified, including Rga1, Rga2, and Bem3. nih.govnih.gov The interplay between Cdc24 and these GAPs determines the precise level and location of active Cdc42. For instance, in vitro studies have shown a synergistic effect between Cdc24 and the GAP Rga2 in boosting the GTPase cycling of Cdc42. researchgate.netbiorxiv.org

Guanine (B1146940) Nucleotide Dissociation Inhibitors (GDIs) represent another layer of regulation. GDIs bind to the GDP-bound form of Rho GTPases like Cdc42, preventing them from localizing to the membrane and interacting with GEFs like Cdc24. wikipedia.orgnih.gov This sequestration of inactive Cdc42 in the cytoplasm ensures that it is not prematurely activated. The release of Cdc42 from a GDI is a prerequisite for its activation by Cdc24 at the appropriate cellular location.

Rsr1/Bud1: In budding yeast, the selection of the bud site is directed by the Ras-like GTPase Rsr1 (also known as Bud1). pnas.orgnih.gov Rsr1-GTP directly interacts with Cdc24, recruiting it to the prospective bud site. microbialcell.comembopress.orgpnas.orgnih.gov This interaction occurs between the GTP-bound form of Rsr1 and the CH (Calponin Homology) domain of Cdc24. embopress.orgnih.gov It has been proposed that this binding not only localizes Cdc24 but may also play a role in activating it by relieving an autoinhibitory conformation. embopress.orgnih.gov In this model, the binding of Rsr1-GTP to the CH domain of Cdc24 triggers a conformational change that displaces the C-terminal PB1 domain from an internal inhibitory site, thus priming Cdc24 for activity. embopress.orgnih.gov In contrast, the GDP-bound form of Rsr1 preferentially interacts with Bem1. pnas.org

Ras1: In some fungi, such as the human pathogen Cryptococcus neoformans, the Ras1 protein acts as an upstream regulator of Cdc24. nih.govresearchgate.net Ras1 signaling is required for the fungus to grow at high temperatures and is essential for its pathogenicity. nih.gov In this organism, Cdc24 functions as a Ras1 effector, and upon activation, Ras1 associates with Cdc24 to subsequently activate Rho-type GTPases. nih.govresearchgate.net This Ras1-Cdc24 signaling cascade is a conserved pathway that links environmental signals to the regulation of morphogenesis. nih.govnih.gov

Upstream GTPaseState of GTPaseInteraction with Cdc24Consequence of Interaction
Rsr1/Bud1 GTP-boundBinds to the CH domain of Cdc24. embopress.orgnih.govRecruits Cdc24 to the incipient bud site and may contribute to its activation. embopress.orgpnas.orgnih.gov
Ras1 ActiveAssociates with Cdc24. nih.govresearchgate.netMediates downstream signaling for processes like thermotolerance. nih.govnih.gov

Feedback Mechanisms in this compound Signaling

The precise spatial and temporal activation of Cdc42, orchestrated by its guanine nucleotide exchange factor (GEF) Cdc24, is critical for cellular morphogenesis, particularly the establishment of cell polarity in budding yeast. This regulation is achieved through a complex network of positive and negative feedback loops that fine-tune Cdc24 activity and localization. These mechanisms ensure that a single axis of polarity is established and maintained, and then appropriately terminated as the cell cycle progresses.

Positive Feedback Loops

Positive feedback mechanisms are crucial for the initial amplification of a polarity signal, rapidly establishing a high concentration of active Cdc42 at a specific site on the cell cortex.

One of the core positive feedback loops involves the scaffold protein Bem1 and Cdc42 itself. embopress.orgnih.gov Local activation of Cdc24 leads to the production of GTP-bound Cdc42 (Cdc42-GTP). embopress.org This active Cdc42 then recruits Bem1 to the incipient bud site. embopress.org Bem1, in turn, interacts with and stabilizes Cdc24 at this site of polarization, ensuring the continuous and localized production of Cdc42-GTP. embopress.org This reciprocal reinforcement between Cdc24 activity and Bem1 localization creates a robust polarity axis, essential for apical bud growth and the formation of mating projections. embopress.org The interaction between Bem1 and Cdc24 is direct, mediated by the PB1 domain of Bem1 and the OPR motif of Cdc24. embopress.org

A second significant positive feedback loop involves the septins, a group of proteins that form a ring at the neck of the emerging bud. berkeley.eduyeastgenome.org Research has shown that Cdc24 transiently interacts with the septin subunit Cdc11 shortly before budding. berkeley.eduyeastgenome.org This interaction is part of a mechanism that links the sustained production of Cdc42-GTP to the successful assembly of the septin ring. berkeley.edu By binding to Cdc11, Cdc24 reinforces bud assembly at sites where septin structures are forming. berkeley.eduyeastgenome.org Mutations in Cdc24 that weaken its affinity for Cdc11 result in impaired septin recruitment and reduced stability of the polarity site. berkeley.eduyeastgenome.org

Negative Feedback and Stability Regulation

To ensure that polarized growth is transient and properly controlled, negative feedback mechanisms are equally important. These loops typically act to downregulate Cdc24 activity once a sufficient level of polarization has been achieved.

A key negative feedback pathway is mediated by the p21-activated kinase (PAK) Cla4, which is an effector of Cdc42. nih.gov Once Cdc42 is activated, it stimulates Cla4 kinase activity. nih.gov Cla4 then phosphorylates Cdc24 at multiple sites. nih.govsemanticscholar.org This phosphorylation has a dual inhibitory effect. Firstly, it can lead to the dissociation of Cdc24 from the Bem1 scaffold at the bud tip, disrupting the positive feedback loop and halting polarized growth. nih.gov Secondly, phosphorylation directly inhibits the catalytic GEF activity of Cdc24, leading to reduced production of Cdc42-GTP. semanticscholar.org This negative feedback via GEF phosphorylation helps to buffer the levels of active Cdc42 at the polarity site and can contribute to the oscillatory behavior of polarity factors observed at the cell cortex. semanticscholar.org The scaffold protein Bem1 is also required for this negative feedback, as it brings Cla4 into proximity with Cdc24, facilitating the phosphorylation event. nih.gov

Beyond direct inhibition, Cdc24 availability is also regulated by sequestration. During the yeast mating response, the protein Far1 plays a crucial role. berkeley.edunih.govnih.gov Far1 can sequester Cdc24 in the nucleus, preventing it from accessing its substrate at the plasma membrane. berkeley.edunih.gov In response to mating pheromones, a Far1-Cdc24 complex is exported from the nucleus, targeting Cdc24 to the site of receptor activation. berkeley.edunih.gov During vegetative growth, at the onset of budding, the cyclin-dependent kinase Cdc28-Cln triggers the ubiquitin-dependent degradation of Far1, which releases Cdc24 into the cytoplasm, allowing it to relocate to the incipient bud site. berkeley.edunih.gov This regulation by nuclear sequestration acts as a critical control point for cell polarity. berkeley.edunih.gov

While the direct ubiquitination of Cdc24 is not fully elucidated, evidence suggests that its stability is actively regulated. The degradation of Cdc24 can be induced by active Cla4 kinase, a process that requires the scaffolding function of Bem1. nih.gov This suggests a model where the same complex that mediates negative feedback through phosphorylation can also target Cdc24 for degradation, providing a terminal mechanism to shut down the polarity signal.

Data Tables

Table 1: Key Proteins in Cdc24 Feedback Regulation

Protein Class Role in Cdc24 Signaling Feedback Mechanism Outcome
Cdc42 Rho GTPase The direct substrate of Cdc24's GEF activity. Positive Active Cdc42-GTP recruits Bem1, reinforcing Cdc24 localization and activity. embopress.org
Bem1 Scaffold Protein Binds to both Cdc24 and Cdc42-GTP. Positive & Negative Stabilizes Cdc24 at the polarity site (positive). embopress.org Facilitates Cla4-mediated phosphorylation and inhibition of Cdc24 (negative). nih.gov
Cla4 PAK Kinase An effector of Cdc42; phosphorylates Cdc24. Negative Inhibits Cdc24 GEF activity and promotes its dissociation from Bem1, terminating polarized growth. nih.govsemanticscholar.org
Cdc11 Septin Subunit Interacts with Cdc24 at the prospective bud site. Positive Reinforces bud assembly and stabilizes the polarity patch. berkeley.eduyeastgenome.org
Far1 Multi-functional Sequesters Cdc24 in the nucleus; links Cdc24 to Gβγ during mating. Negative (Sequestration) Regulates the spatial availability of Cdc24, preventing premature or misplaced activation of Cdc42. berkeley.edunih.govnih.gov

| Cdc28 | Cyclin-Dependent Kinase | Triggers the degradation of the Cdc24 inhibitor, Far1. | Indirect Positive | Promotes the release of Cdc24 from the nucleus at the start of the cell cycle. berkeley.edunih.gov |

Table 2: Effects of Phosphorylation on Cdc24

Kinase Context Functional Consequence Reference
Cla4 Negative feedback during polarized growth Inhibits Cdc24's GEF activity. semanticscholar.org semanticscholar.org
Promotes dissociation of Cdc24 from the Bem1 scaffold. nih.gov nih.gov
Can lead to Cdc24 degradation. nih.gov nih.gov

| Cdc28 | Cell cycle progression | Triggers the degradation of Far1, which in turn releases Cdc24 from nuclear sequestration. This is an indirect regulation of Cdc24 availability. | berkeley.edunih.gov |

Cdc24 Protein in Broader Biological Contexts

Evolutionary Conservation and Diversification of Cdc24 Protein

Cdc24, a guanine (B1146940) nucleotide exchange factor (GEF) for the master polarity regulator Cdc42, is a highly conserved protein critical for establishing cell polarity in a wide range of eukaryotic organisms. berkeley.edunih.govnih.govHomologs of Cdc24 are found throughout the fungal kingdom and are also present in animals, protists, and plants, underscoring its ancient origins and fundamental role in cellular organization. pnas.orgIn the budding yeast Saccharomyces cerevisiae, Cdc24 is the sole GEF for Cdc42 and is essential for processes like bud formation. yeastgenome.orgnih.govSimilarly, in the pathogenic fungus Candida albicans, Cdc24 is required for the switch to invasive hyphal growth, a key virulence factor. nih.gov While the core function as a Cdc42 activator is maintained, the family of Cdc42 GEFs has diversified. For instance, in the fission yeast Schizosaccharomyces pombe, two GEFs, Scd1 and Gef1, share the role of activating Cdc42, demonstrating functional redundancy and specialization. biorxiv.orgnih.govsciety.orgIn Ustilago maydis, another basidiomycetous fungus, Cdc24 is proposed to be the GEF for the GTPase RacA, which is involved in polarized growth, while a different GEF, Don1, activates Cdc42. pnas.orgnih.govThis illustrates how different fungal lineages have adapted and diversified the roles of Cdc24 homologs. pnas.orgIn mammals, the Rho family of GTPases, which includes Cdc42, is regulated by a large number of GEFs from the Dbl and DOCK families, highlighting a significant expansion and specialization of these regulatory proteins in more complex organisms. frontiersin.org The conservation of Cdc24 and its related proteins is evident in key structural domains. The Phox and Bem1 (PB1) domain, which mediates protein-protein interactions, is a conserved module found in Cdc24 and its binding partners like Bem1 and NoxR across animals, fungi, protists, and plants. pnas.orgThis structural conservation points to a deeply rooted ancestral mechanism for assembling polarity and signaling complexes. pnas.org

OrganismHomolog(s)Key Function(s)
Saccharomyces cerevisiaeCdc24GEF for Cdc42; essential for budding and mating projection formation. yeastgenome.orgnih.gov
Candida albicansCdc24Required for invasive hyphal growth. nih.gov
Schizosaccharomyces pombeScd1, Gef1Partially redundant GEFs for Cdc42, involved in polarized growth and cytokinesis. biorxiv.orgsciety.org
Ustilago maydisCdc24Proposed GEF for RacA, controlling polarized growth. pnas.orgnih.gov
Epichloë festucaeCdc24Component of the NADPH oxidase complex, essential for morphogenesis. nih.govnih.gov
Drosophila melanogasterDrt-GEF, still life (sif), DRho-GEF2Potential GEFs for Cdc42. nih.gov
MammalsDbl and DOCK family GEFsLarge family of GEFs that activate Rac and Cdc42, regulating cell growth, migration, and polarity. frontiersin.org

The evolutionary persistence of Cdc24 and its interacting partners highlights a shared ancestral link between the machinery of cell polarity and other fundamental signaling networks. pnas.orgA prime example is the connection between polarity establishment and the production of reactive oxygen species (ROS) through the NADPH oxidase (Nox) complex in fungi. pnas.orgnih.govIn the fungus Epichloë festucae, Cdc24 and its partner Bem1 are integral components of the Nox complex, which is crucial for fungal morphogenesis. nih.govnih.govThis suggests that an ancestral enzyme complex for ROS production was functionally linked to the core polarity machinery. pnas.org This linkage is built upon conserved protein interaction modules, such as the PB1 domain. pnas.orgThe presence of this domain in proteins from animals, fungi, protists, and plants indicates its ancient origin and its role in forming diverse protein complexes. pnas.orgIn fungi, the PB1 domains of Cdc24, BemA (a Bem1 homolog), and the Nox regulatory subunit NoxR are essential for their interaction and proper function. pnas.orgThis shared structural component provides a physical basis for the coupling of polarity establishment with ROS signaling, a connection that appears to have been established early in eukaryotic evolution. pnas.orgWhile some fungal lineages, like Saccharomycotina, have lost the genes for the Nox complex, they have retained Bem1 and Cdc24 as the core machinery for establishing polarity, further emphasizing the foundational role of this module. pnas.org

This compound as a Component of Multi-Protein Complexes (e.g., NADPH Oxidase Complex)

Cdc24 functions not as an isolated enzyme but as a key component of larger, dynamic multi-protein complexes that spatially and temporally regulate its activity. This integration into complexes allows for precise control over the activation of Cdc42 at specific cellular locations.

In filamentous fungi, Cdc24 is a critical part of the NADPH oxidase (Nox) enzyme complex. nih.govThis complex is responsible for the regulated synthesis of ROS, which are signaling molecules involved in fungal growth and development. nih.govnih.govIn Epichloë festucae, Cdc24 interacts with the regulatory component NoxR and the scaffold protein BemA. nih.govnih.govThese interactions, mediated by their conserved PB1 domains, are essential for localizing the complex to sites of active growth, such as hyphal tips, and for activating the small GTPase RacA, which in turn stimulates ROS production by the catalytic subunit NoxA. pnas.orgnih.gov In Saccharomyces cerevisiae, Cdc24 participates in several distinct complexes that govern different cellular processes. During mating, Cdc24 forms a crucial complex with the scaffold protein Far1 and the Gβγ subunits of a heterotrimeric G-protein. nih.govnih.govsemanticscholar.orgThis Cdc24p-Far1p-Gβγ complex acts as a landmark, linking the external pheromone gradient to the internal cytoskeleton. nih.govnih.govFar1 recruits Cdc24 to the plasma membrane at the site of G-protein activation, ensuring that Cdc42 is activated locally, leading to polarized growth towards the mating partner. berkeley.eduembopress.org During vegetative growth (budding), Cdc24 is part of a polarity establishment complex that includes the scaffold protein Bem1. biologists.comThis interaction is also mediated by their C-terminal PB1 domains. biologists.comBem1 helps to localize Cdc24 and is thought to be involved in a positive feedback loop that sharpens the focus of active Cdc42 at the incipient bud site. elifesciences.orgFurthermore, Cdc24 has been shown to interact with the septin subunit Cdc11, creating another feedback mechanism that links the continuous production of active Cdc42 to the successful assembly of the septin ring at the bud neck. biologists.com

Complex NameKey ComponentsOrganism/ProcessFunction of the Complex
NADPH Oxidase Complex Cdc24, BemA, NoxR, RacA, NoxAFilamentous Fungi (e.g., E. festucae)Localizes to hyphal tips to regulate ROS production, essential for morphogenesis and growth. pnas.orgnih.gov
Mating Orientation Complex Cdc24, Far1, Gβγ subunitsS. cerevisiae (Mating)Orients polarized growth towards a mating partner by linking the pheromone receptor to the cytoskeleton. nih.govnih.govsemanticscholar.org
Polarity Establishment Complex Cdc24, Bem1, Cdc42S. cerevisiae (Budding)Establishes a single site of polarized growth by creating a positive feedback loop for Cdc42 activation. biologists.comelifesciences.org
Bud Site Assembly Complex Cdc24, Cdc11 (septin)S. cerevisiae (Budding)Reinforces bud assembly by linking Cdc42 activation to septin ring formation. biologists.com

Genetic Redundancy and Functional Compensation Mechanisms Involving this compound Pathways

Although Cdc24 is an essential gene in many organisms, including S. cerevisiae and E. festucae, cells have evolved redundant pathways and compensatory mechanisms that provide robustness to the processes it regulates. pnas.orgyeastgenome.orgnih.govThese mechanisms ensure that cell polarity can be established and maintained even when components of the primary pathway are perturbed.

One clear example of redundancy is seen in the regulation of Cdc24's subcellular localization and availability in yeast. During budding, the degradation of the nuclear anchor protein Far1 is triggered, releasing Cdc24 to the cytoplasm. berkeley.edunih.govDuring mating, a separate mechanism involving the exportin Msn5 actively transports the Far1-Cdc24 complex out of the nucleus. berkeley.edunih.govExperiments have shown that either of these mechanisms—Far1 degradation or its nuclear export—is sufficient on its own to allow for cell growth, demonstrating that they are redundant pathways for ensuring Cdc24 can reach its site of action for cell viability. berkeley.edunih.gov Functional compensation is also evident in organisms that possess multiple Cdc42 GEFs. In fission yeast, the two GEFs, Gef1 and Scd1, are partially redundant. sciety.orgWhile they have distinct roles and localization patterns, the presence of two GEFs provides a buffer; the loss of one is not lethal, though it may impair specific processes like the transition to bipolar growth. nih.govsciety.orgThis suggests a crosstalk between the GEFs to orchestrate Cdc42 activation. nih.govsciety.org Downstream of Cdc42 activation, parallel pathways often exist to link the GTPase to the actin cytoskeleton. In budding yeast, genetic evidence suggests that even if Cdc24's GEF activity is compromised, there are pathways that can partially compensate. For example, the loss of the Cdc42 GAP (GTPase-activating protein) Rga4 in fission yeast can enhance Cdc42 activation at cell ends, suggesting that the balance between GEF and GAP activity is critical and can be adjusted. nih.govbiologists.comIn budding yeast, proteins like Gic1 and Gic2 act as redundant effectors of Cdc42, and their absence, combined with the loss of the spatial landmark protein Rsr1, prevents Cdc42 polarization, highlighting parallel inputs into the polarity circuit. nih.govThese overlapping and compensatory systems ensure the robustness of cell polarization, a process fundamental to eukaryotic life.

Methodological Approaches for Investigating Cdc24 Protein

Genetic Manipulation Techniques for Cdc24 Protein Research

Genetic manipulation has been a cornerstone of Cdc24 research, allowing for the elucidation of its essential functions and regulatory mechanisms. Techniques such as the generation of conditional alleles, gene deletions, and overexpression studies have been instrumental in defining the protein's role in processes like bud emergence, mating projection formation, and cell fusion.

The study of various CDC24 alleles has provided significant insights into its function. Temperature-sensitive (ts) mutants of CDC24 have been particularly informative. At permissive temperatures, these mutants grow normally, but at restrictive temperatures (e.g., 36°C), they exhibit distinct phenotypes. A common phenotype for cdc24-ts mutants is the arrest of the cell cycle as large, unbudded cells that continue to increase in mass and volume. This demonstrates the essential role of Cdc24 in initiating bud formation nih.govnih.gov. Staining with Calcofluor, a fluorescent dye that binds to chitin (B13524), reveals that these arrested cells deposit chitin randomly over their surface instead of forming a discrete chitin ring at the bud site, indicating a failure in localized cell wall synthesis nih.gov.

Specific allelic mutations have been identified that affect distinct functions of Cdc24. For instance, the cdc24-m5 and cdc24-m6 mutants have mutations in the conserved catalytic domain and exhibit defects specifically in cell fusion during mating, while vegetative growth remains largely unaffected nih.gov. The cdc24-4 allele, another temperature-sensitive mutant, also leads to a block in bud emergence at restrictive temperatures biorxiv.org. Analysis of GFP-tagged Cdc24 has led to the isolation of novel temperature-sensitive alleles with mutations in the N-terminal region that prevent the protein's localization to the budding site at non-permissive temperatures yeastgenome.org.

Deletion of the CDC24 gene (cdc24Δ) is lethal, underscoring its essential role in yeast viability biorxiv.org. This lethality can be complemented by introducing a functional copy of the CDC24 gene on a plasmid, a common strategy for studying the effects of specific mutations in the absence of the wild-type protein.

Table 1: Phenotypes of Selected cdc24 Allelic Mutations

Allele Phenotype at Restrictive Temperature Affected Process
cdc24-ts (general) Cell cycle arrest as large, unbudded cells; delocalized chitin deposition nih.govnih.gov. Bud emergence, polarized growth
cdc24-m5, cdc24-m6 Accumulation of prezygotes, defective cell fusion nih.gov. Mating
cdc24-4 Block in bud emergence biorxiv.org. Bud emergence
N-terminal ts alleles Failure of GFP-Cdc24 to localize to the bud site yeastgenome.org. Protein localization, polarity establishment

Overexpression of Cdc24 can also have significant consequences on cell morphology. In some contexts, overexpression of a stable form of its binding partner, Far1, leads to the nuclear sequestration of Cdc24, resulting in a phenotype reminiscent of the loss of Cdc24 function: large, unbudded cells with an unpolarized actin cytoskeleton nih.gov. This highlights the importance of regulated Cdc24 localization.

To probe the regulatory mechanisms of Cdc24, constitutively active and inactive variants have been engineered. A constitutively active form of Cdc24 can be generated by deleting its autoinhibitory C-terminal PB1 domain and artificially targeting it to the plasma membrane biorxiv.org. Overexpression of such variants is often toxic, leading to cell cycle arrest with an unbudded morphology and a depolarized actin cytoskeleton biorxiv.org. This toxicity is dependent on the catalytic activity of the DH domain and can be suppressed by overexpressing the Cdc42 GAP, Bem2, suggesting it is due to excessive Cdc42-GTP production biorxiv.org.

Conversely, inactive variants of Cdc24 have been identified through mutagenesis screens. The cdc24-4 mutant protein, for example, becomes inactive when cells are shifted to the restrictive temperature biorxiv.org. A specific point mutation, G168D, was identified as being responsible for this inactivation biorxiv.org. Another mutant, Cdc24-S189P, is defective in binding to Far1, illustrating how specific mutations can disrupt interactions with key regulatory partners biorxiv.org.

Table 2: Effects of Cdc24 Overexpression and Variants

Variant Description Phenotype
Overexpression with stable Far1 Increased nuclear sequestration of Cdc24 nih.gov. Large, unbudded cells; unpolarized actin cytoskeleton.
Constitutively Active (e.g., myr-Cdc24-G644C) Membrane-targeted, activating mutations biorxiv.org. Toxic, unbudded arrest, unpolarized actin cytoskeleton.
Constitutively Inactive (e.g., cdc24-4, G168D) Fails to function at restrictive temperature biorxiv.org. Cell cycle arrest, accumulation of inactive Cdc42 effectors.

Biochemical and Biophysical Characterization of this compound Interactions

Understanding the protein-protein interaction network of Cdc24 is crucial for elucidating its function. A range of biochemical and biophysical techniques have been employed to identify and characterize these interactions, revealing a complex web of regulatory and effector proteins.

The yeast two-hybrid (Y2H) system has been instrumental in identifying direct physical interactions between Cdc24 and its partners. In this system, a "bait" protein (e.g., a domain of Cdc24) is fused to a DNA-binding domain, and a "prey" protein is fused to a transcriptional activation domain. An interaction between the bait and prey reconstitutes a functional transcription factor, driving the expression of a reporter gene. Y2H assays have demonstrated interactions between Cdc24 and proteins such as Bem1 and Far1 nih.gov. For example, the C-terminal 75 amino acids of Cdc24 were shown to interact with a portion of Bem1 nih.gov.

The split-ubiquitin system is a variation of the Y2H system adapted for studying interactions involving membrane-bound or membrane-associated proteins in their native environment. In this system, ubiquitin is split into N-terminal (Nub) and C-terminal (Cub) fragments. The bait protein is fused to Cub and a reporter module, while the prey is fused to Nub. Interaction between the bait and prey brings the two ubiquitin halves together, leading to the cleavage and release of the reporter. A library-based split-ubiquitin screen identified the septin subunit Cdc11 as a novel interaction partner of Cdc24 researchgate.net. This system has also been used to confirm the interaction between Cdc24 and Bem1 and to demonstrate that the interaction between Cdc24 and the proteins Boi1 and Boi2 is dependent on the presence of Bem1 researchgate.net. A modified split-ubiquitin assay has even been developed to select for mutations that interfere with specific protein-protein interactions, as demonstrated for the Cdc24-Bem1 interaction nih.gov.

Table 3: Cdc24 Interactors Identified by Yeast Two-Hybrid and Split-Ubiquitin Systems

Interacting Protein Method Functional Significance
Bem1 Yeast Two-Hybrid, Split-Ubiquitin nih.govresearchgate.net. Scaffolding protein, enhances polarized localization of Cdc24.
Far1 Yeast Two-Hybrid nih.gov. Nuclear anchor for Cdc24, involved in mating projection formation.
Cdc11 Split-Ubiquitin researchgate.net. Septin subunit, involved in reinforcing bud site assembly.
Boi1/Boi2 Split-Ubiquitin researchgate.net. Polarity proteins, interaction with Cdc24 is Bem1-dependent.

Co-immunoprecipitation (Co-IP) is a technique used to verify protein-protein interactions in vivo. An antibody targeting a specific protein (the "bait") is used to pull it out of a cell lysate, along with any proteins that are bound to it (the "prey"). The precipitated proteins are then identified, typically by Western blotting. Co-IP experiments have confirmed that Cdc24 binds to Ste5 and coprecipitates with the G-protein subunit Ste4, independently of Far1 and Ste5. This suggests a role for Cdc24 in localizing the Ste5 scaffold during mating.

Protein affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for identifying a broader range of interacting partners. In this method, a tagged version of the protein of interest is expressed in cells and then purified from the lysate using a resin that specifically binds to the tag. The purified protein complexes are then analyzed by mass spectrometry to identify all the co-purifying proteins. The Saccharomyces Genome Database (SGD) lists numerous physical interactors of Cdc24 identified through affinity capture-MS, including proteins involved in the mitotic cell cycle yeastgenome.org. In fission yeast, Co-IP and subsequent analyses have shown that Cdc24 interacts with PCNA and RFC1, components of the DNA replication machinery, indicating a role for Cdc24 in S-phase completion nih.gov.

Table 4: Proteins Co-purified with Cdc24

Interacting Protein Method Cellular Process
Ste5, Ste4 Co-Immunoprecipitation. Mating MAPK signaling cascade.
PCNA, RFC1 (S. pombe) Co-Immunoprecipitation nih.gov. DNA replication.
Various cell cycle proteins Affinity Capture-MS yeastgenome.org. Mitotic cell cycle.

Förster Resonance Energy Transfer (FRET) is a biophysical technique that can be used to measure the distance between two fluorescently labeled molecules. It is particularly useful for studying protein-protein interactions and conformational changes in real-time within living cells. The efficiency of energy transfer is highly dependent on the distance between the donor and acceptor fluorophores (typically in the range of 1-10 nm).

A FRET-based biosensor has been developed to directly measure the activation of Cdc42, which serves as a proxy for the GEF activity of Cdc24 researchgate.net. This biosensor consists of Cdc42 flanked by two fluorescent proteins, GFP and mCherry. In its inactive, GDP-bound state, the fluorophores are far apart, and there is low FRET. When Cdc24 activates Cdc42 to its GTP-bound state, Cdc42 undergoes a conformational change and binds to the CRIB domain within the biosensor. This brings the GFP and mCherry into close proximity, resulting in a high FRET signal researchgate.net. This tool allows for the real-time, in vivo visualization of where and when Cdc24 is active. This FRET-based assay has been used to demonstrate that deletion of the scaffold protein Bem1 disrupts the localized activation of Cdc42 researchgate.net.

While primarily used to measure Cdc42 activation, FRET can also be adapted to study direct protein-protein interactions. For example, by tagging Cdc24 with one fluorophore and a potential interacting partner, such as Bem1, with another, the proximity and dynamics of their interaction could be monitored in living cells. The loss of FRET upon introduction of mutations that disrupt the interaction would provide strong evidence for a direct binding event.

Table 5: Application of FRET in Cdc24 Research

Assay Type Principle Information Gained
Cdc42 Activation Biosensor A Cdc42 construct with flanking GFP and mCherry. Active Cdc42-GTP binds a CRIB domain, causing a conformational change that increases FRET researchgate.net. Spatiotemporal dynamics of Cdc24 GEF activity in vivo.
Protein-Protein Interaction Cdc24 and a partner protein are tagged with a FRET donor-acceptor pair. Interaction brings them into close proximity, resulting in a FRET signal. Direct visualization and quantification of protein-protein interactions in living cells.

Live-Cell Imaging and Spatiotemporal Analysis of this compound Localization

The dynamic localization of the this compound is intricately linked to its function in establishing cell polarity. Live-cell imaging techniques have been instrumental in elucidating the spatiotemporal regulation of Cdc24, providing insights into its cell cycle-dependent movement and recruitment to specific cellular sites.

Fluorescent Protein Tagging and Microscopy Techniques

A key methodological approach for visualizing Cdc24 in living cells involves the genetic fusion of a fluorescent protein, such as Green Fluorescent Protein (GFP), to the this compound. berkeley.edu This creates a chimeric protein (e.g., Cdc24-GFP) that retains the localization signals of Cdc24 while allowing for its detection by fluorescence microscopy.

In the budding yeast Saccharomyces cerevisiae, the localization of Cdc24-GFP has been analyzed at different stages of the cell cycle. berkeley.edu By observing the fluorescence signal in conjunction with the cell's morphology (viewed through phase-contrast microscopy), researchers have determined the subcellular location of Cdc24 throughout the cell division process.

Detailed Research Findings:

Fluorescence microscopy studies have revealed a distinct pattern of Cdc24-GFP localization that is tightly coordinated with cell cycle progression. berkeley.edu

G1 Phase: In the G1 phase, before bud emergence, Cdc24-GFP is predominantly found sequestered in the nucleus. berkeley.edu This nuclear localization is mediated by the Far1 protein.

Bud Emergence: As cells prepare to bud, Cdc24 is exported from the nucleus to the cytoplasm. This event coincides with the activation of the G1 cyclin-dependent kinase Cdc28–Cln, which triggers the degradation of Far1. The release of Cdc24 into the cytoplasm is a prerequisite for its function in polarized growth. berkeley.edu

Polarized Growth: Once in the cytoplasm, Cdc24 is recruited to the incipient bud site, where it activates Cdc42 to initiate the polarization of the actin cytoskeleton and direct cell growth towards the emerging bud.

Mating Response: In response to mating pheromones, a different mechanism facilitates the export of the Far1–Cdc24 complex from the nucleus, mediated by Msn5. This allows for the relocalization of Cdc24 to the site of polarized growth towards a mating partner. berkeley.edu

These live-cell imaging experiments have been crucial in demonstrating that the spatial regulation of Cdc24, through nuclear sequestration and controlled release, is a key mechanism for controlling the initiation of cell polarization in yeast. berkeley.edu

Cell Cycle StagePrimary Localization of Cdc24-GFPKey Regulatory Event
G1 Phase NucleusSequestration by Far1 protein. berkeley.edu
Bud Emergence Cytoplasm / Incipient bud siteDegradation of Far1, releasing Cdc24. berkeley.edu
Mating Response Cytoplasm / Shmoo tipMsn5-mediated nuclear export of Far1-Cdc24 complex. berkeley.edu

Omics-based Approaches in this compound Studies

High-throughput, "omics"-based methodologies have provided a broader, systems-level understanding of Cdc24 regulation and its functional relationships within the cell. These approaches include proteomic analyses to map post-translational modifications and genetic interaction mapping to place Cdc24 within a larger network of cellular pathways.

Proteomic Analysis of Post-Translational Modifications

Post-translational modifications (PTMs) are critical for regulating the activity, localization, and interactions of proteins. Mass spectrometry-based proteomics has emerged as a powerful tool for identifying and mapping PTMs on a large scale. nih.govnih.gov

Detailed Research Findings:

A comprehensive proteomic analysis of Cdc24 in budding yeast was conducted to investigate the role of multisite phosphorylation in its regulation. nih.govjohnshopkins.edu Using mass spectrometry, researchers identified over thirty putative in vivo phosphorylation sites on the this compound. nih.govjohnshopkins.eduresearchgate.net

The study focused on phosphorylation sites that matched the consensus sequences for cyclin-dependent kinases (CDKs) and p21-activated kinases (PAKs), as these kinase families were previously implicated in Cdc24 phosphorylation. nih.govnih.gov Through site-directed mutagenesis of these consensus sites, scientists created nonphosphorylatable versions of the this compound.

Interestingly, the study concluded that the lack of phosphorylation at these identified sites on Cdc24 did not result in any observable defects in the yeast's growth rate, morphology, or the kinetics of cell polarization. nih.govjohnshopkins.edu However, a change in the electrophoretic mobility of the mutant Cdc24 proteins on SDS-PAGE was observed, confirming that the phosphorylation state had indeed been altered. nih.govjohnshopkins.edu These findings suggest that while Cdc24 is extensively phosphorylated in vivo, these specific modifications may not be the primary regulators of its core functions in cell polarization under standard laboratory conditions. nih.govjohnshopkins.edu This highlights the complexity of Cdc24 regulation, which may also involve conformational changes or oligomerization. nih.govjohnshopkins.edu

Identified PTMNumber of Putative SitesMethod of IdentificationKey Finding
Phosphorylation > 30Mass SpectrometryMutation of identified sites did not cause overt functional consequences in yeast cell polarization. nih.govjohnshopkins.edu

Genetic Interaction Mapping and Network Analysis

Genetic interaction mapping is a powerful approach for uncovering functional relationships between genes. nih.gov A genetic interaction occurs when the combination of two mutations leads to a phenotype that is unexpected from the effects of the individual mutations alone. nih.gov In yeast, Synthetic Genetic Array (SGA) analysis is a high-throughput technique used to systematically map these interactions. wikipedia.orgnih.govsingerinstruments.comnih.gov

SGA analysis involves crossing a query strain with a mutation in a gene of interest (e.g., a cdc24 allele) to an array of thousands of yeast deletion mutants, each lacking a different non-essential gene. nih.govnih.gov The resulting double mutants are then scored for their fitness (e.g., colony size), and genetic interactions are identified when the double mutant exhibits a fitness defect (synthetic sickness or lethality) or enhancement that is greater than expected. nih.govnih.gov

Detailed Research Findings:

Large-scale SGA screens in Saccharomyces cerevisiae have been used to construct extensive genetic interaction networks, revealing a global map of functional relationships within the cell. nih.govresearchgate.net Genes that exhibit similar patterns of genetic interactions often encode proteins that function in the same pathway or protein complex. wikipedia.org

While specific, comprehensive SGA data for Cdc24 is integrated within larger network datasets, the principle of this analysis places Cdc24 within a complex web of interactions. For instance, the analysis can identify genes that function in parallel pathways to Cdc24-mediated polarization or genes that buffer the function of Cdc24. Mapping these interactions helps to elucidate the broader cellular context in which Cdc24 operates and can reveal novel components or regulators of the cell polarity machinery. The global yeast genetic interaction network, which includes data for essential genes like CDC24, provides a powerful resource for inferring gene function and understanding the modular organization of cellular processes. yeastgenome.org

Methodological ApproachPrincipleApplication to Cdc24
Synthetic Genetic Array (SGA) Analysis Systematic creation of double mutants to identify synthetic lethal or sick interactions. wikipedia.orgnih.govPlaces Cdc24 within a global genetic interaction network, revealing functional relationships and buffering pathways. nih.govyeastgenome.org

Q & A

Q. What experimental approaches are used to determine CDC24's role in cell polarity establishment in Saccharomyces cerevisiae?

To investigate CDC24's role in cell polarity, researchers employ:

  • Genetic suppression assays : Overexpression of genes like CDC42 or RSR1 can suppress temperature-sensitive cdc24 mutants, revealing functional interactions .
  • Localization studies : GFP-tagged CDC24 mutants are tracked during bud emergence and cell cycle progression to assess spatial regulation .
  • Phenotypic analysis : cdc24 mutants exhibit isotropic cell expansion and defective budding, which are quantified using microscopy and morphometric tools .

Q. What methodologies identify key interactors of CDC24 in GTPase regulation?

Key methods include:

  • Yeast two-hybrid screens : Identified Bem1 as a binding partner via its PB1 domain, critical for polarization .
  • Co-immunoprecipitation (Co-IP) : Demonstrated interactions with replication factors (e.g., PCNA, RFC1) in fission yeast, linking CDC24 to DNA synthesis .
  • Genetic suppressor screens : Mutations in POL3 (DNA polymerase δ) suppress cdc24 defects, highlighting cross-talk between replication and polarity pathways .

Advanced Research Questions

Q. How can researchers reconcile data showing CDC24's essential role with studies where mutations do not affect viability?

Contradictions arise from:

  • Functional redundancy : Overexpression of CDC42 or RSR1 compensates for cdc24 mutations in budding yeast, masking lethality .
  • Phosphorylation dynamics : CDC24 is regulated by CDK-dependent phosphorylation at multiple sites; mutations in non-critical residues (e.g., PAK/CDK sites) may not disrupt core functions .
  • Conditional mutants : Temperature-sensitive alleles (e.g., cdc24-M38) permit viability under permissive conditions but reveal essential roles during stress .

Q. What experimental strategies differentiate CDC24's roles in DNA replication (Schizosaccharomyces pombe) vs. cell polarity (Saccharomyces cerevisiae)?

  • Domain dissection : Truncation mutants show the N-terminal region of CDC24 binds PCNA/RFC1 in fission yeast, while the C-terminal PB1 domain mediates Bem1 binding in budding yeast .
  • Species-specific genetic screens : Fission yeast screens identified suppressors linked to replication (e.g., pol3), whereas budding yeast screens highlighted polarity regulators (e.g., CDC42) .
  • Phenotypic profiling : cdc24 mutants in fission yeast arrest with incomplete DNA replication (via pulsed-field gel electrophoresis), while budding yeast mutants fail in bud site selection .

Q. How can researchers quantify CDC24's effect on Cdc42 GTPase cycling kinetics?

  • GTPase Glo assays : Measure GTP hydrolysis rates in mixtures of Cdc42, CDC24 (GEF), and Rga2 (GAP). Nonlinear regression models fit rate constants (e.g., k3,Cdc24), revealing oligomerization-dependent synergy .
  • Parameterized models : Distinguish individual contributions of CDC24 and GAPs using terms like k3,Cdc24,Rga2, which quantify synergistic/antagonistic interactions .
  • Oligomerization studies : Truncated CDC24 (e.g., DH3 mutant) with reduced self-association shows diminished GEF activity, linking oligomerization to activation .

Q. What techniques elucidate the impact of multisite phosphorylation on CDC24 activity?

  • In vitro kinase assays : CDC28 phosphorylates CDC24, which is validated via radiolabeled ATP and phospho-specific antibodies .
  • Mutational analysis : Alanine substitutions at phosphorylation sites (e.g., Ser/Thr residues) are tested for defects in cell cycle progression and Cdc42 activation .
  • Live-cell imaging : Phospho-mimetic mutants (e.g., Asp/Glu substitutions) are monitored for nuclear export dynamics using GFP fusions .

Q. How is CDC24's nuclear sequestration during G1 phase regulated, and what methods test its activation upon release?

  • Far1 interaction studies : Co-IP and fluorescence microscopy show CDC24-Far1 complexes in the nucleus during G1. Phosphorylation of Far1 by CDK triggers CDC24 release .
  • Cytoplasmic mutants : CDC24 mutants unable to bind Far1 localize to the cytoplasm but require CDK activity for GEF function, tested via cdc28 temperature-sensitive strains .
  • Transcriptional reporters : Inducible promoters (e.g., GAL1) control CDC24 expression to bypass nuclear sequestration and assess polarization rescue .

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